(3-Methylisoquinolin-7-yl)methanamine
Description
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
(3-methylisoquinolin-7-yl)methanamine |
InChI |
InChI=1S/C11H12N2/c1-8-4-10-3-2-9(6-12)5-11(10)7-13-8/h2-5,7H,6,12H2,1H3 |
InChI Key |
YDOSZJZQXGAFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)CN)C=N1 |
Origin of Product |
United States |
Preparation Methods
Late-Stage Functionalization via Electrophilic Substitution
Optimization and Industrial Considerations
Solvent and Base Selection
Patent data highlight the critical role of solvents and bases in maximizing yields. For example:
One-Pot Reaction Systems
Combining multiple steps into a single pot improves efficiency. For instance, chlorination and alkylation of xanthine intermediates in NMP achieved an 83% yield in a related synthesis. Adapting this approach could streamline the preparation of this compound.
Data Table 1: Summary of Hypothetical Synthetic Routes
| Method | Key Steps | Reagents/Conditions | Theoretical Yield (%) |
|---|---|---|---|
| Late-Stage Alkylation | Friedel-Crafts methylation, Nitration, Reduction | , , | 40–55 |
| Buchwald-Hartwig Amination | Direct C–N coupling | , Xantphos, , Toluene, 110°C | 65 |
| Bischler-Napieralski | Cyclization, Dehydrogenation | , DDQ | 50–60 |
Note: Yields are estimated based on analogous reactions in literature .
Chemical Reactions Analysis
Types of Reactions
(3-Methylisoquinolin-7-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines. Substitution reactions can result in various derivatives with different functional groups attached to the isoquinoline ring.
Scientific Research Applications
Medicinal Chemistry
(3-Methylisoquinolin-7-yl)methanamine has garnered attention for its potential therapeutic properties:
- Antimicrobial Activity: Studies indicate that isoquinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting bacterial cell division through interactions with essential proteins like FtsZ.
- Anticancer Properties: Research has demonstrated that isoquinoline derivatives can induce apoptosis in cancer cells. The mechanism involves modulation of apoptotic pathways, making this compound a candidate for further investigation in cancer therapeutics.
- Neuroprotective Effects: Emerging evidence suggests that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress is under investigation.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis:
- Synthesis Methods: The preparation of this compound can be achieved through various synthetic routes, including:
- Pomeranz–Fritsch Reaction: A common method for synthesizing isoquinoline derivatives.
- Selective Extraction from Coal Tar: This industrial method leverages the basicity of isoquinoline derivatives compared to other nitrogen-containing compounds.
Material Science
This compound is being explored for its potential applications in material science:
- Advanced Materials Development: The unique properties of this compound allow for its use in creating novel materials with specific functionalities, such as sensors or catalysts.
Case Study 1: Antimicrobial Efficacy
A study conducted on various isoquinoline derivatives, including this compound, evaluated their effectiveness against multiple bacterial strains. The results indicated that certain structural modifications enhanced antimicrobial activity, providing insights into the design of new antibacterial agents.
Case Study 2: Neuroprotective Potential
Research focused on the neuroprotective effects of isoquinoline derivatives revealed that this compound could modulate pathways related to oxidative stress and inflammation. In vitro studies showed promising results in reducing neuronal cell death under stress conditions.
Mechanism of Action
The mechanism of action of (3-Methylisoquinolin-7-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of (3-Methylisoquinolin-7-yl)methanamine, isoquinoline, is a well-known heterocyclic aromatic compound with various applications in organic synthesis and medicinal chemistry.
3-Hydroxy-1-(7-hydroxy-6-methylisoquinolin-1-yl)propan-1-one: A similar compound with hydroxyl groups, which exhibits different chemical properties and biological activities.
3-Hydroxy-1-(7-methoxy-6-methylisoquinolin-1-yl)propan-1-one: Another related compound with methoxy groups, used in different research applications.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Biological Activity
(3-Methylisoquinolin-7-yl)methanamine is an isoquinoline derivative that has garnered attention for its potential biological activities. Isoquinoline alkaloids are known for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
The chemical structure of this compound can be represented by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H12N2 |
| Molecular Weight | 172.23 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C11H12N2/c1-8-2-3-9-5-11(6-12)13-7-10(9)4-8/h2-5,7H,6,12H2,1H3 |
| Canonical SMILES | CC1=CC2=CN=C(C=C2C=C1)CN |
Antimicrobial Activity
Research indicates that isoquinoline derivatives exhibit significant antimicrobial properties. A study evaluating various isoquinoline compounds found that this compound demonstrated notable activity against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.23 to 0.70 mg/mL, suggesting a potent antimicrobial effect comparable to standard antibiotics such as ampicillin .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies on cancer cell lines revealed that this compound exhibited cytotoxic effects against breast, liver, lung, and colon cancer cells. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the isoquinoline ring significantly enhanced its cytotoxicity, with IC50 values in the low micromolar range .
Neuroprotective Effects
Recent investigations into the neuroprotective properties of isoquinoline derivatives have suggested that this compound may modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions. Mechanistic studies have proposed that this compound interacts with specific receptors and enzymes involved in neuronal signaling pathways .
Case Studies
- Antimicrobial Efficacy : A comparative study assessed the efficacy of this compound against resistant bacterial strains. Results showed that it inhibited bacterial growth more effectively than traditional antibiotics in some cases, highlighting its potential as a novel antimicrobial agent .
- Cytotoxicity in Cancer Cells : A detailed evaluation of its cytotoxic effects on various cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. This finding positions this compound as a promising candidate for further development in anticancer therapies .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It may modulate neurotransmitter receptors, contributing to its neuroprotective effects.
Q & A
Q. What are the standard synthetic routes for (3-Methylisoquinolin-7-yl)methanamine?
Answer: The synthesis of this compound typically involves multi-step strategies, including:
- Ring Construction : Isoquinoline cores are often synthesized via Bischler-Napieralski cyclization or Pictet-Spengler reactions. For example, methoxy and methyl substituents can be introduced using alkylation or halogenation followed by cross-coupling (e.g., Suzuki-Miyaura) .
- Functionalization : The methanamine group can be introduced via reductive amination of ketone intermediates or nucleophilic substitution of halogenated precursors .
- Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) and recrystallization are standard for isolating the final product.
Q. What characterization techniques are essential for confirming the structure of this compound?
Answer:
- Spectroscopic Analysis :
- NMR : H and C NMR confirm substituent positions and stereochemistry. Aromatic protons in isoquinoline typically appear between δ 7.0–9.0 ppm, while methyl groups resonate at δ 2.0–3.0 ppm .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., expected [M+H] for CHN: 174.1157).
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by UV detection at 254 nm) .
Q. What are the solubility properties of this compound?
Answer: While direct data for this compound is limited, analogous methanamine derivatives exhibit:
| Solvent | Solubility (mg/mL, 25°C) | Temperature Dependence |
|---|---|---|
| Water | <0.1 | Increases at pH < 4 |
| Ethanol | 25–30 | Stable up to 50°C |
| DCM | 50–60 | Minimal variation |
| Note: Solubility can be enhanced via salt formation (e.g., HCl salt) . |
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing substituents on the isoquinoline ring?
Answer:
- Halogenation : Use N-bromosuccinimide (NBS) in DMF at 0°C for selective bromination at the 5-position .
- Cross-Coupling : Optimize Suzuki-Miyaura reactions with Pd(PPh) (2 mol%), KCO (2 eq), and THF/HO (3:1) at 80°C for 12 hours .
- Temperature Control : Lower temperatures (<40°C) minimize side reactions in electrophilic substitutions.
Q. How can contradictions in reported biological activity data be resolved?
Answer:
- Experimental Replication : Repeat assays under standardized conditions (e.g., fixed cell lines, IC protocols) .
- Data Triangulation : Combine results from orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm activity .
- Batch Variability : Characterize compound purity (HPLC) and stability (TGA/DSC) to rule out degradation artifacts .
Q. What methods are used to determine the compound's mechanism of action in enzyme inhibition?
Answer:
- Kinetic Studies : Perform Michaelis-Menten assays to identify competitive/non-competitive inhibition (vary substrate concentration, measure ) .
- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450 isoforms) .
- Cellular Pathways : Transcriptomic profiling (RNA-seq) post-treatment identifies downstream pathway modulation .
Q. How to develop an HPLC method for purity analysis of this compound?
Answer:
Q. What strategies enable chiral resolution of stereoisomers in methanamine derivatives?
Answer:
- Diastereomeric Salt Formation : React with (R)- or (S)-mandelic acid in ethanol; fractional crystallization isolates enantiomers .
- Chiral HPLC : Use Chiralpak IA column (hexane/isopropanol 90:10, 1 mL/min) to separate enantiomers (α > 1.2) .
- Enzymatic Resolution : Lipase-mediated acetylation selectively modifies one enantiomer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
